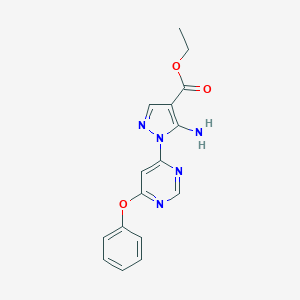
ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has shown promising results in various fields of research, including pharmacology, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC) and Akt, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has also been shown to reduce inflammation in animal models of inflammation. In addition, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability. ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate. One area of research is the development of new derivatives of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate with improved solubility and potency. Another area of research is the identification of the specific targets of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in cells and tissues. This could lead to the development of new drugs that target these specific pathways. Finally, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate could be used as a tool for protein labeling and purification, which could have applications in drug discovery and development.
Synthesemethoden
The synthesis of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with phenoxyacetic acid, followed by the reaction with 4-chloro-6-(dimethylamino)pyrimidine. The final product is obtained by the addition of ethyl chloroformate. This method has been optimized to yield high purity and high yield of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In pharmacology, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. In biochemistry, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential use as a tool for protein labeling and purification. In molecular biology, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential use in the development of new gene editing tools.
Eigenschaften
Produktname |
ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate |
|---|---|
Molekularformel |
C16H15N5O3 |
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
ethyl 5-amino-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H15N5O3/c1-2-23-16(22)12-9-20-21(15(12)17)13-8-14(19-10-18-13)24-11-6-4-3-5-7-11/h3-10H,2,17H2,1H3 |
InChI-Schlüssel |
QIFVJCRDKWZATI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)












